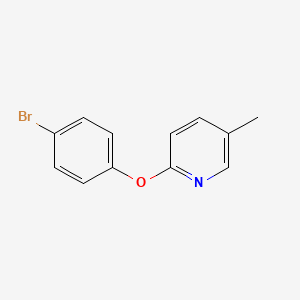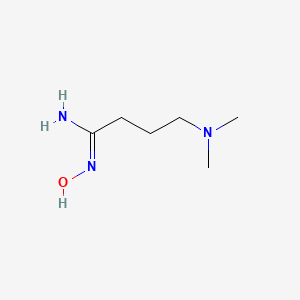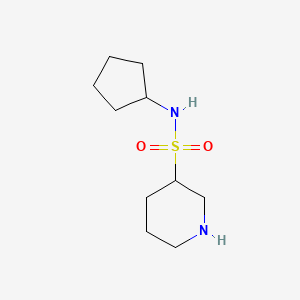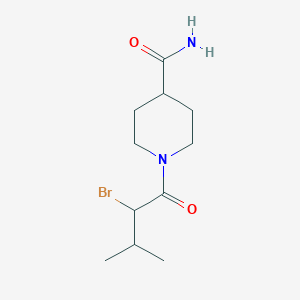
1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide
Overview
Description
“1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C11H19BrN2O2 . It has a molecular weight of 291.18 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19BrN2O2/c1-7(2)9(12)11(16)14-5-3-8(4-6-14)10(13)15/h7-9H,3-6H2,1-2H3,(H2,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at room temperature for optimal stability .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide, focusing on six unique fields:
Medicinal Chemistry
1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide: is extensively studied in medicinal chemistry for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in modulating receptor activity, which could lead to new treatments for neurological disorders and other diseases .
Proteomics Research
In proteomics, this compound is utilized as a reagent for protein modification and labeling. Its bromine atom facilitates the formation of covalent bonds with specific amino acid residues, enabling the detailed study of protein structures and functions. This application is crucial for understanding protein interactions and dynamics within cells .
Organic Synthesis
1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide: serves as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in constructing various chemical frameworks, particularly in the synthesis of heterocyclic compounds. This application is vital for developing new materials and pharmaceuticals .
Chemical Biology
In chemical biology, this compound is used to study cellular processes by acting as a chemical probe. Its ability to bind to specific biomolecules allows researchers to investigate the mechanisms of action of different cellular pathways. This can lead to the identification of new therapeutic targets and the development of novel drugs .
Neuropharmacology
The compound’s potential effects on the central nervous system are of significant interest in neuropharmacology. Researchers are examining its ability to modulate neurotransmitter systems, which could lead to new treatments for psychiatric and neurodegenerative disorders. Its unique structure may offer advantages over existing compounds in terms of efficacy and safety .
Material Science
1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide: is also explored in material science for its potential to create novel polymers and materials. Its incorporation into polymer chains can impart unique physical and chemical properties, making it useful in developing advanced materials for various industrial applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-bromo-3-methylbutanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O2/c1-7(2)9(12)11(16)14-5-3-8(4-6-14)10(13)15/h7-9H,3-6H2,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHQTFXZIGXPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-3-methylbutanoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B3199178.png)

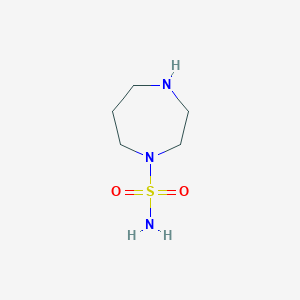

![2-[(5-Bromopyridin-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3199192.png)

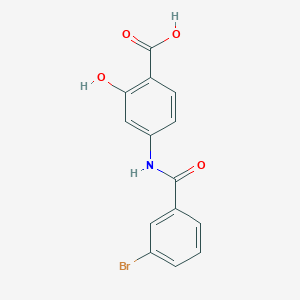
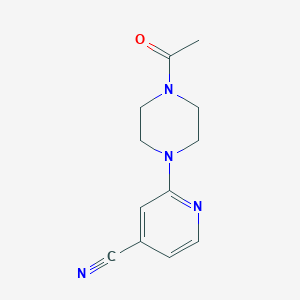

amine](/img/structure/B3199230.png)
